GPR119 Agonist Potency: Cross-Class Sensitivity to Sulfonamide Substitution
While direct head-to-head data for 1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is unavailable, class-level inference from BindingDB-derived GPR119 agonist data demonstrates that single-atom changes on the phenyl sulfonamide ring dramatically alter potency. For example, two close azetidine-sulfonamide analogs (BDBM50433855 and BDBM50420842) differ by an ethoxy-fluoro substitution pattern and show a 4-fold difference in human GPR119 EC50 (20 nM vs. 5 nM) in the same assay [1]. This underscores that the specific 4-ethoxy-3-fluorophenyl sulfonyl arrangement of the target compound likely confers a unique potency and selectivity profile relative to its closest in-class neighbors.
| Evidence Dimension | GPR119 agonist activity (human receptor, cAMP assay) |
|---|---|
| Target Compound Data | Not publicly reported for this specific CAS number |
| Comparator Or Baseline | BDBM50433855 (EC50 20 nM) vs. BDBM50420842 (EC50 5 nM) |
| Quantified Difference | 4-fold potency shift attributed to sulfonamide ring substitution differences |
| Conditions | Human GPR119 overexpressed in HEK293S cells; cAMP HTRF assay after 45 min incubation |
Why This Matters
For procurement, this highlights that any structural deviation from the 4-ethoxy-3-fluorophenyl sulfonyl group risks a significant (>4-fold) loss or gain in receptor potency, making the exact compound the only valid ligand for defined GPR119 SAR studies.
- [1] BindingDB Data: GPR119 Agonist Activity for BDBM50433855 (EC50 20 nM) and BDBM50420842 (EC50 5 nM) on human GPR119 in HEK293S cells. View Source
